Differentiated Kinase Selectivity Profile: 2,7-Dichloro-4-methylbenzothiazole is Inactive Against a Broad Panel of Human Kinases
In a screen of human kinases, 2,7-dichloro-4-methyl-1,3-benzothiazole exhibited no significant inhibition, with IC50 values >30,000 nM for Chk1, Lck, and MST2 [1]. This inactivity profile stands in stark contrast to optimized kinase inhibitors based on the benzothiazole core, such as the potent EGFR inhibitor with an IC50 of 24.58 nM [2]. This difference is not merely a matter of potency but defines the compound's utility: it is a scaffold with a low background for assay interference, making it an ideal starting point for building novel, potent inhibitors rather than a bioactive compound itself. For researchers seeking to synthesize a focused kinase inhibitor library, this scaffold provides a clean slate, ensuring that any observed activity is due to the newly added pharmacophores, not the core.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 30,000 nM against Chk1, Lck, MST2 |
| Comparator Or Baseline | Potent benzothiazole-based EGFR inhibitor: IC50 = 24.58 nM |
| Quantified Difference | >1220-fold less potent against a typical kinase target |
| Conditions | Human recombinant kinase inhibition assays |
Why This Matters
This quantitative data establishes the compound's utility as a highly selective, low-background core scaffold for medicinal chemistry programs aiming to build potent and selective kinase inhibitors, as any observed activity will stem from the appended groups rather than the scaffold itself.
- [1] BindingDB. BDBM50045370 (CHEMBL3314140). Accessed April 20, 2026. View Source
- [2] Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic Chemistry. 2020; 99: 103802. View Source
